molecular formula C21H23BrN4O2 B11367572 3-bromo-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

3-bromo-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11367572
M. Wt: 443.3 g/mol
InChI Key: UYZKILAEYXYFAY-UHFFFAOYSA-N
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Description

3-BROMO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a benzodiazole ring, and a morpholine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BROMO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-BROMO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BROMO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodiazole ring is known to interact with nucleic acids, while the morpholine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-CHLORO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness: The presence of the bromine atom in 3-BROMO-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity .

Properties

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

3-bromo-N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C21H23BrN4O2/c1-2-26-19-7-6-17(23-21(27)15-4-3-5-16(22)12-15)13-18(19)24-20(26)14-25-8-10-28-11-9-25/h3-7,12-13H,2,8-11,14H2,1H3,(H,23,27)

InChI Key

UYZKILAEYXYFAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CN4CCOCC4

Origin of Product

United States

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